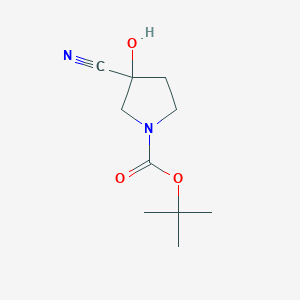
1-(5-Amino-2-chloropyridin-4-YL)ethanone
概要
説明
1-(5-Amino-2-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chloropyridin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: 1-(5-Amino-2-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 1-(5-Nitro-2-chloropyridin-4-YL)ethanone.
Reduction: 1-(5-Amino-2-hydroxypyridin-4-YL)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Amino-2-chloropyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Amino-2-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses .
類似化合物との比較
1-(5-Amino-2-bromopyridin-4-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(5-Amino-2-fluoropyridin-4-YL)ethanone: Similar structure but with a fluorine atom instead of chlorine.
1-(5-Amino-2-iodopyridin-4-YL)ethanone: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1-(5-amino-2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZATQCAWVTNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276424 | |
| Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214241-92-5 | |
| Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214241-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3026939.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)


![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)

![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)
